2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol 2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 22563-90-2
VCID: VC3697952
InChI: InChI=1S/C11H15NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
SMILES: CC(C)(CO)N=CC1=CC=CC=C1
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol

CAS No.: 22563-90-2

Cat. No.: VC3697952

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol - 22563-90-2

Specification

CAS No. 22563-90-2
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2-(benzylideneamino)-2-methylpropan-1-ol
Standard InChI InChI=1S/C11H15NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
Standard InChI Key KPPMOMWHTWEWSI-UHFFFAOYSA-N
SMILES CC(C)(CO)N=CC1=CC=CC=C1
Canonical SMILES CC(C)(CO)N=CC1=CC=CC=C1

Introduction

Chemical Identity and Properties

Identifier TypeValue
CAS Number22563-90-2
IUPAC Name2-(benzylideneamino)-2-methylpropan-1-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Standard InChIInChI=1S/C11H15NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
Standard InChIKeyKPPMOMWHTWEWSI-UHFFFAOYSA-N
SMILESCC(C)(CO)N=CC1=CC=CC=C1
PubChem Compound ID261932
EC Number200-533-0

Physical Properties

Understanding the physical properties of 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol is crucial for predicting its behavior in various applications and synthesis processes.

Basic Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateNot specified in available data
Density0.94 g/cm³
Boiling Point283.8°C at 760 mmHg
Melting PointNot available in current data
Flash Point167.8°C
Exact Mass177.115
Polar Surface Area (PSA)32.59

These physical properties indicate that the compound has a relatively high boiling point and flash point, suggesting stability at normal ambient conditions .

Chemical Structure and Characteristics

The chemical structure of 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol features several key functional groups that define its chemical behavior and potential reactivity.

Structural Features

The compound contains:

  • A hydroxymethyl group (-CH₂OH)

  • A quaternary carbon center with two methyl groups

  • An imine (C=N) bond in the E configuration

  • A phenyl ring attached to the imine carbon

The presence of these structural elements creates a molecule with multiple potential reaction sites. The hydroxyl group can participate in hydrogen bonding and can be functionalized through various reactions typical of alcohols. The imine bond provides a site for potential nucleophilic attack, and the phenyl ring introduces aromatic character to part of the molecule .

Stereochemistry

The compound name specifically indicates an (E) configuration at the C=N double bond, meaning that the phenyl group and the nitrogen substituent are on opposite sides of this bond. This stereochemical designation is important for correctly identifying and characterizing the compound, as the E and Z isomers would have different physical properties and potentially different reactivity patterns.

Synthesis and Applications

Information on specific synthesis methods and applications of 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol is somewhat limited in the available literature, but some insights can be gleaned from the search results and general knowledge of similar compounds.

AspectDetails
Package SizeTypically 1 kg
Minimum Order1 kg
PurityUp to 99.9%, standard offering around 99%
Supply CapabilityReported as 1,000 to 10,000 MT
Usage RestrictionsFor research use only. Not for human or veterinary use
Last Updated Market InformationApril 9, 2025

These details indicate that the compound is available in relatively large quantities if needed, suggesting established synthesis methods at commercial scale .

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